Lipophilicity Modulation: Ortho-Ethoxy Substitution vs. Unsubstituted 1-Benzylpyrrolidin-3-amine
The ortho-ethoxy substituent on the benzyl ring of 1-(2-ethoxybenzyl)pyrrolidin-3-amine provides a tunable increase in lipophilicity compared to the unsubstituted parent compound 1-benzylpyrrolidin-3-amine (CAS 18471-40-4). While the (S)-enantiomer of the target compound has a reported XLogP3 of 1.4, the corresponding value for 1-benzylpyrrolidin-3-amine ranges from 1.03 to 1.86 depending on measurement method and stereochemistry . The ethoxy oxygen introduces an additional hydrogen-bond acceptor (total HBA count = 3 vs. 2 for the parent), which can fine-tune solvation energetics without excessively increasing logP beyond drug-like range. The net effect is a compound with enhanced membrane partitioning potential while retaining sufficient polarity for aqueous solubility, a balance that is critical for CNS-targeted programs where the pyrrolidin-3-amine class has demonstrated therapeutic relevance as monoamine reuptake inhibitors [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (for (S)-enantiomer) |
| Comparator Or Baseline | 1-Benzylpyrrolidin-3-amine: LogP = 1.03–1.86 (measured/computed, racemic and (S)-enantiomer) |
| Quantified Difference | ΔLogP ≈ −0.46 to +0.37 (target vs. parent; directional interpretation limited by method variability) |
| Conditions | Computed XLogP3 (target) vs. experimentally derived or computed LogP from multiple supplier and database sources (comparator). |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; selection of the 2-ethoxybenzyl analog over the unsubstituted benzyl version for a screening library or lead optimization campaign will alter these ADME parameters in a predictable direction.
- [1] Fish PV, Fray MJ, Stobie A, Wakenhut F, Whitlock GA. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorg Med Chem Lett. 2007;17(7):2022-2025. PMID: 17267217. View Source
